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molecular formula C6H15NO B2434908 1-Amino-4-methylpentan-2-ol CAS No. 72799-68-9

1-Amino-4-methylpentan-2-ol

Cat. No. B2434908
M. Wt: 117.192
InChI Key: IOZUWBDNSBSOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378098B2

Procedure details

1b is prepared from 2-hydroxy-4-phenylbutanenitrile according to the protocol described for 1a; LiAlH4 (6.2 g, 163 mmol), Et2O (120 ml), 2-hydroxy-4-phenylbutanenitrile (12.4 g, 77 mmol), H2O (6.2 ml), 15% aqueous NaOH (6.2 ml) and H2O (18 ml). The product, an orange oil, is used with no other purification (11 g, 87%); 1H NMR (100 MHz, CDCl3) δ: 1.80 (m, 3H), 2.65 (m, 4H), 3.62 (m, 3H), 7.21 (s, 5H); 13C NMR (25 MHz, CDCl3) δ: 33.98, 36.25, 70.92, 125.46, 128.04, 141.74. Analysis calculated for C10H15NO: C, 72.69; H, 9.15; N, 8.48. Experimental: C, 72.45; H, 9.33; N, 8.24.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Three
Quantity
12.4 g
Type
reactant
Reaction Step Four
Name
Quantity
6.2 mL
Type
reactant
Reaction Step Five
Name
Quantity
18 mL
Type
solvent
Reaction Step Six
Name
Quantity
6.2 mL
Type
solvent
Reaction Step Seven
Name
Quantity
120 mL
Type
solvent
Reaction Step Eight
Name

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:3]#[N:4].NCC(O)CC(C)C.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+]>O.CCOCC>[NH2:4][CH2:3][CH:2]([OH:1])[CH2:5][CH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:2.3.4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C#N)CCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(CC(C)C)O
Step Three
Name
Quantity
6.2 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Four
Name
Quantity
12.4 g
Type
reactant
Smiles
OC(C#N)CCC1=CC=CC=C1
Step Five
Name
Quantity
6.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
18 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
6.2 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
120 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product, an orange oil, is used with no other purification (11 g, 87%)

Outcomes

Product
Name
Type
product
Smiles
NCC(CCC1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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